molecular formula C5H5N5 B112908 8-Amino-1,2,4-triazolo[4,3-a]pyrazine CAS No. 68774-79-8

8-Amino-1,2,4-triazolo[4,3-a]pyrazine

Cat. No. B112908
CAS RN: 68774-79-8
M. Wt: 135.13 g/mol
InChI Key: RDUBUZQXHRTBOB-UHFFFAOYSA-N
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Description

8-Amino-1,2,4-triazolo[4,3-a]pyrazine is an anti-diabetic drug of the dipeptidyl peptidase-4 (DPP-4) class . It is thought to increase Glucagon-like peptide-1 (GLP-1) which inhibits glucagon release, stimulates insulin release, and lowers blood glucose .


Synthesis Analysis

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Another method involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 .


Molecular Structure Analysis

The molecular structure of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine is represented by the linear formula C5H5N5 . The InChI code is 1S/C5H5N5/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H, (H2,6,7) .


Chemical Reactions Analysis

The chemical reactions of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine involve a series of steps including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, pH regulation, and impurity removal .


Physical And Chemical Properties Analysis

8-Amino-1,2,4-triazolo[4,3-a]pyrazine has a molecular weight of 135.13 .

Scientific Research Applications

Antidiabetic Activity

Field : Pharmacology

Application : Triazolo[4,3-a]pyrazine derivatives are key pharmacophores of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Method : The specific methods of application or experimental procedures were not detailed in the source.

Results : The results or outcomes obtained were not specified in the source.

Anti-platelet Aggregations

Field : Pharmacology

Application : Triazolo[4,3-a]pyrazine derivatives have shown anti-platelet aggregation activity .

Method : The specific methods of application or experimental procedures were not detailed in the source.

Results : The results or outcomes obtained were not specified in the source.

Antifungal Activity

Field : Pharmacology

Application : Triazolo[4,3-a]pyrazine derivatives have demonstrated antifungal properties .

Method : The specific methods of application or experimental procedures were not detailed in the source.

Results : The results or outcomes obtained were not specified in the source.

Antibacterial Activity

Field : Pharmacology

Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .

Method : The compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Anticancer Activity

Field : Pharmacology

Application : Triazole compounds, including triazolo[4,3-a]pyrazine derivatives, have shown potential anticancer activities .

Method : The specific methods of application or experimental procedures were not detailed in the source.

Results : The results or outcomes obtained were not specified in the source.

Antidepressant Activity

Field : Pharmacology

Application : Triazole compounds, including triazolo[4,3-a]pyrazine derivatives, have been used in antidepressant drugs .

Method : The specific methods of application or experimental procedures were not detailed in the source.

Results : The results or outcomes obtained were not specified in the source.

Enzyme Inhibitors

Field : Pharmacology

Application : Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They have been found to display a diversity of biological applications such as enzyme inhibitors .

Method : The specific methods of application or experimental procedures were not detailed in the source.

Results : The results or outcomes obtained were not specified in the source.

Antiviral Activity

Field : Pharmacology

Application : Triazolothiadiazine derivatives have shown antiviral activity .

Method : The specific methods of application or experimental procedures were not detailed in the source.

Results : The results or outcomes obtained were not specified in the source.

Antitubercular Agents

Field : Pharmacology

Application : Triazolothiadiazine derivatives have been used as antitubercular agents .

Method : The specific methods of application or experimental procedures were not detailed in the source.

Results : The results or outcomes obtained were not specified in the source.

Future Directions

The future directions of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine research involve the design and synthesis of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives . These derivatives are evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUBUZQXHRTBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315477
Record name 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-1,2,4-triazolo[4,3-a]pyrazine

CAS RN

68774-79-8
Record name 68774-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Amino-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Falsini, L Squarcialupi, D Catarzi… - Journal of Medicinal …, 2017 - ACS Publications
In this work, we describe the identification of the 1,2,4-triazolo[4,3-a]pyrazin-3-one as a new versatile scaffold for the development of adenosine human (h) receptor antagonists. The …
Number of citations: 35 pubs.acs.org
M Falsini, D Catarzi, F Varano, C Ceni… - Journal of Medicinal …, 2019 - ACS Publications
New 8-amino-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-ones were designed to obtain dual antioxidant-human A 2A adenosine receptor (hA 2A AR) antagonists. Two sets of compounds were …
Number of citations: 16 pubs.acs.org

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